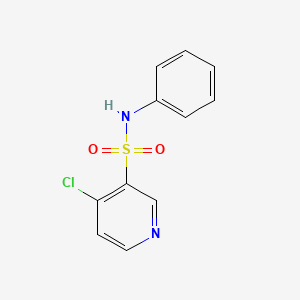

4-chloro-N-phenylpyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9ClN2O2S |

|---|---|

Molecular Weight |

268.72 g/mol |

IUPAC Name |

4-chloro-N-phenylpyridine-3-sulfonamide |

InChI |

InChI=1S/C11H9ClN2O2S/c12-10-6-7-13-8-11(10)17(15,16)14-9-4-2-1-3-5-9/h1-8,14H |

InChI Key |

YDKCPFWTECFQBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CN=C2)Cl |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations for 4 Chloro N Phenylpyridine 3 Sulfonamide and Its Analogues

Established Methodologies for Sulfonamide Formation

The formation of the sulfonamide bond (—SO₂NH—) is a cornerstone of medicinal chemistry. The most prevalent methods involve the reaction of an amine with a sulfonyl-containing electrophile.

Direct Sulfonylation Approaches

Direct sulfonylation refers to methods where the sulfonyl group and the amine are coupled to form the sulfonamide. The traditional and most widely used approach involves the reaction of a sulfonyl chloride with a primary or secondary amine. acs.orgnih.govresearchgate.net This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net While robust, the success of this method depends on the availability and stability of the required sulfonyl chloride precursor. acs.org

In recent years, more advanced direct sulfonylation methods have emerged. These include:

Catalytic Approaches : Copper-catalyzed methods have been developed for the direct, three-component synthesis of sulfonamides from aryl boronic acids, a sulfur dioxide surrogate such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and an amine. acs.org Another innovative strategy leverages a combination of photoredox and copper catalysis to synthesize sulfonamides from various aryl radical precursors, an amine, and a sulfur dioxide source at room temperature. acs.org

Oxidative Coupling : Thiols can be directly coupled with amines under oxidative conditions to form sulfonamides. rsc.org For instance, reagents like N-chlorosuccinimide (NCS) can be used for the in-situ preparation of sulfonyl chlorides from thiols, which then react with an amine in the same vessel. organic-chemistry.org

Amidation Reactions for N-substituted Sulfonamides

The formation of N-substituted sulfonamides, such as the N-phenyl group in the target molecule, is a specific application of direct sulfonylation, often referred to as sulfonamide amidation. The reaction between a sulfonyl chloride and an amine is the most common method for this transformation. nih.govyoutube.com For the synthesis of 4-chloro-N-phenylpyridine-3-sulfonamide, this would involve reacting 4-chloro-pyridine-3-sulfonyl chloride with aniline (B41778).

The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The versatility of this reaction allows for the synthesis of a vast number of structurally diverse sulfonamides by varying the amine component. libretexts.org Newer methods, such as a one-pot process converting aromatic carboxylic acids into sulfonyl chlorides followed by amination, also provide efficient routes to N-substituted sulfonamides. acs.orgnih.gov

Synthetic Routes to Pyridine-Phenyl Moieties

The 4-phenylpyridine (B135609) fragment of the target molecule is a biaryl system that is commonly synthesized using palladium-catalyzed cross-coupling reactions. The functionalization of the pyridine (B92270) ring to install the sulfonyl group is another critical aspect of the synthesis.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki coupling in phenylpyridine synthesis)

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds between aryl or vinyl halides and an organoboron species, typically a boronic acid. nih.govorganic-chemistry.org This reaction is particularly well-suited for synthesizing phenylpyridine scaffolds due to its high tolerance for a wide range of functional groups. nih.gov

In the context of synthesizing the target molecule's core, a 4-halopyridine (like 4-chloropyridine) would be coupled with phenylboronic acid. The reaction is catalyzed by a palladium complex and requires a base. beilstein-journals.org While aryl bromides and iodides are more reactive, conditions have been developed to effectively use less reactive but more accessible aryl chlorides. nih.gov

| Component | Example Reagent/Condition | Role in Reaction | Reference |

|---|---|---|---|

| Aryl Halide | 4-Chloropyridine (B1293800) derivative | Electrophilic coupling partner | nih.gov |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic coupling partner | chemicalbook.com |

| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination) | nih.govorganic-chemistry.org |

| Base | K₃PO₄ or Cs₂CO₃ | Activates the organoboron species for transmetalation | nih.govchemicalbook.com |

| Solvent | 1,4-Dioxane/Water or Dimethylacetamide (DMA) | Solubilizes reactants and catalyst | nih.govchemicalbook.com |

Functionalization of Pyridine Rings (e.g., chlorosulfonylation)

Installing the sulfonyl chloride group at the C-3 position of the pyridine ring is a key step. Direct chlorosulfonylation of pyridine is challenging due to the electron-deficient nature of the ring. A more reliable and commonly employed method is the conversion of an amino group via a diazotization-sulfonylation sequence, often referred to as a Sandmeyer-type reaction. rsc.org

This process involves two main steps:

Diazotization : 3-Aminopyridine is treated with a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form an intermediate diazonium salt. google.comgoogle.compatsnap.com This salt is often isolated as a more stable fluoroborate salt. google.comgoogle.com

Sulfonyl Chlorination : The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst (e.g., cuprous chloride) to yield the desired pyridine-3-sulfonyl chloride. google.comgoogle.comchemicalbook.com

Alternative modern approaches include the direct C-H functionalization of the pyridine ring. For example, methods for the C4-selective sulfonylation of pyridine have been developed by activating the pyridine with triflic anhydride, followed by the addition of a sulfinic acid salt. chemistryviews.orgchemrxiv.org While innovative, controlling the regioselectivity to achieve C-3 substitution can be challenging with this method. chemrxiv.org

Derivatization and Structural Diversification of the this compound Scaffold

The synthetic routes established for the core molecule provide a flexible platform for generating a library of structural analogues. Diversification can be achieved by systematically altering the key building blocks used in the synthesis.

The primary points for structural modification include:

The N-Substituent : The final amidation step is highly modular. By replacing aniline with a wide variety of substituted primary or secondary amines (aliphatic or aromatic), a diverse range of N-substituted sulfonamides can be produced. This allows for extensive exploration of the chemical space around the sulfonamide nitrogen. nih.gov

The Pyridine C-4 Substituent : The Suzuki coupling allows for significant variation at the 4-position of the pyridine ring. Instead of phenylboronic acid, a vast array of commercially available or synthetically accessible aryl- and heteroarylboronic acids can be used. This enables the introduction of different electronic and steric properties at this position. nih.gov

The Pyridine Ring : Further modifications can be made by starting with substituted 3-aminopyridines. Introducing additional functional groups onto the pyridine core prior to the diazotization and coupling sequence can lead to more complex analogues.

| Modification Site | Key Reaction | Variable Reagent | Potential Outcome |

|---|---|---|---|

| Sulfonamide N-substituent | Amidation | Substituted anilines or other amines | Diverse N-aryl, N-heteroaryl, or N-alkyl sulfonamides |

| Pyridine C-4 Position | Suzuki Coupling | Substituted aryl- or heteroarylboronic acids | Varied (hetero)aryl groups at C-4 |

| Pyridine Core | (Multi-step synthesis) | Substituted 3-aminopyridines | Additional functional groups on the pyridine ring |

Modification of the Pyridine Ring Substituents

The chlorine atom at the 4-position of the pyridine ring in this compound is a key handle for introducing a wide range of substituents via nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the adjacent sulfonyl group and the pyridine nitrogen atom facilitates the displacement of the chloride by various nucleophiles. nih.govstackexchange.com

A common strategy involves the reaction of 4-chloropyridine-3-sulfonamide (B47618) with different amines, thiols, and other nucleophiles to generate a library of 4-substituted pyridine-3-sulfonamides. For instance, reaction with 5-methyl-1,3,4-thiadiazole-2-thiol (B7760102) under elevated pressure and temperature leads to the formation of 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridinesulfonamide. nih.gov Similarly, treatment with sodium azide (B81097) furnishes 4-azidopyridine-3-sulfonamide, a versatile intermediate that can undergo further transformations. nih.gov

The resulting 4-azidopyridine-3-sulfonamide can be utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to introduce 1,2,3-triazole rings with various substituents at the 4-position of the pyridine core. nih.gov This approach allows for the synthesis of a broad spectrum of derivatives with diverse side chains.

The following table summarizes representative examples of modifications at the 4-position of the pyridine ring:

| Starting Material | Reagent | Resulting Substituent at C4 | Reference |

|---|---|---|---|

| 4-chloropyridine-3-sulfonamide | 5-methyl-1,3,4-thiadiazole-2-thiol | (5-methyl-1,3,4-thiadiazol-2-yl)thio | nih.gov |

| 4-chloropyridine-3-sulfonamide | Sodium azide | Azido | nih.gov |

| 4-azidopyridine-3-sulfonamide | Various terminal alkynes (CuAAC) | 4-R-1,2,3-triazol-1-yl | nih.gov |

| 4-chloropyridine-3-sulfonamide | Various amines | Amino derivatives | researchgate.net |

Substituent Variation on the N-Phenyl Moiety

Modification of the N-phenyl group in this compound analogues offers another avenue for structural diversification. A prevalent method involves the reaction of a primary 4-substituted pyridine-3-sulfonamide (B1584339) with a variety of substituted aryl isocyanates. This reaction, typically carried out in the presence of a base such as potassium carbonate, leads to the formation of N-arylcarbamoyl derivatives, effectively introducing a substituted phenylurea moiety attached to the sulfonamide nitrogen. nih.gov For example, reacting a 4-substituted pyridine-3-sulfonamide with phenyl isocyanate, 4-chlorophenyl isocyanate, or 3,4-dichlorophenyl isocyanate yields the corresponding N-phenyl, N-(4-chlorophenyl), and N-(3,4-dichlorophenyl)carbamoyl derivatives, respectively. nih.gov

Alternatively, modern cross-coupling methodologies provide a direct route to vary the N-aryl substituent. Nickel-catalyzed cross-coupling reactions have been successfully employed for the N-arylation of sulfonamides with a broad range of aryl and heteroaryl halides. princeton.edu This technology allows for the formation of a C-N bond between the sulfonamide nitrogen and various aromatic systems, offering a versatile approach to introduce diverse substitution patterns on the N-phenyl ring. Copper-catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions has also been reported, providing an economical and experimentally straightforward method. nie.edu.sg Furthermore, a transition-metal-free approach for the N-arylation of sulfonamides using o-silylaryl triflates in the presence of cesium fluoride (B91410) has been developed, which proceeds under mild conditions and tolerates a variety of functional groups. nih.govacs.org

The table below illustrates different strategies for modifying the N-phenyl moiety:

| Starting Material | Reagent/Catalyst System | Modification | Reference |

|---|---|---|---|

| 4-substituted pyridine-3-sulfonamide | Substituted aryl isocyanates | Formation of N-arylcarbamoyl derivatives | nih.gov |

| Primary sulfonamide | Aryl/heteroaryl halides, Nickel catalyst | Direct N-arylation | princeton.edu |

| Primary sulfonamide | Aryl bromides, Copper(I) iodide | Ligand-free N-arylation | nie.edu.sg |

| Primary sulfonamide | o-silylaryl triflates, CsF | Transition-metal-free N-arylation | nih.govacs.org |

Strategic Modifications of the Sulfonamide Bridge

The sulfonamide linkage itself can be a target for chemical modification, leading to novel structural classes. One key transformation is the reaction of a primary pyridine-3-sulfonamide with aryl isocyanates to form N-substituted sulfonylureas, as previously mentioned. nih.gov

Beyond this, N-alkylation of the sulfonamide nitrogen represents a valuable strategy. While direct N-alkylation can sometimes be challenging, manganese-catalyzed N-alkylation of sulfonamides using primary alcohols has been developed as an efficient method. acs.org However, it was noted that sulfonamides containing a pyridine ring might show limited reactivity due to potential coordination with the catalyst. acs.org

Another significant transformation is the reductive cleavage of the N-S bond in secondary sulfonamides. This reaction can convert the relatively inert sulfonamide group into a more versatile synthetic handle. acs.org For instance, a mild and general method for the reductive cleavage of secondary sulfonamides has been developed to generate sulfinates and amines, which can then be further functionalized. acs.orgresearchgate.net

Furthermore, the primary sulfonamide group can be transformed into other functional groups. For example, a method for the conversion of primary sulfonamides to various other functionalities via the initial reductive deamination to sulfinates has been described. chemrxiv.org These sulfinates can then be converted to sulfones, sulfonic acids, or even participate in cross-coupling reactions. chemrxiv.org

The following table presents some strategic modifications of the sulfonamide bridge:

| Starting Material | Reagent/Method | Resulting Modification | Reference |

|---|---|---|---|

| Primary pyridine-3-sulfonamide | Aryl isocyanates | Formation of N-substituted sulfonylureas | nih.gov |

| Secondary sulfonamide | Reductive cleavage conditions | Generation of amines and sulfinates | acs.orgresearchgate.net |

| Primary sulfonamide | Reductive deamination to sulfinate and further functionalization | Conversion to sulfones, sulfonic acids, etc. | chemrxiv.org |

| Primary sulfonamide | Alcohols, Manganese catalyst | N-alkylation | acs.org |

Computational Chemistry and Theoretical Modeling of 4 Chloro N Phenylpyridine 3 Sulfonamide Systems

Quantum Chemical Investigations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the electron distribution and energy states, which dictate the molecule's stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By employing functionals like B3LYP and basis sets such as 6-311++G(d,p), the electronic structure and energy of the molecule can be accurately calculated. researchgate.netresearchgate.net This process minimizes the total energy of the system to find the equilibrium structure, providing crucial data on bond lengths, bond angles, and dihedral angles. These geometric parameters are essential for understanding the molecule's conformation and steric properties, which in turn influence its chemical behavior and biological activity.

Table 1: Key Parameters from DFT-Based Geometry Optimization

| Parameter | Description | Significance |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized state. | Indicates the thermodynamic stability of the molecular structure. |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Defines the size and shape of the molecule; influences bond strength. |

| Bond Angles (°) | The angle formed between three connected atoms. | Determines the molecule's overall geometry and steric hindrance. |

| Dihedral Angles (°) | The angle between two intersecting planes, defined by four atoms. | Describes the conformation and rotational freedom around chemical bonds. |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. malayajournal.orgresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and prone to chemical reactions, as it can be easily polarized and participate in charge transfer. malayajournal.org

Table 2: Illustrative Frontier Molecular Orbital Energy Data

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.2822 | Highest Occupied Molecular Orbital; region of electron donation. malayajournal.org |

| LUMO | -1.2715 | Lowest Unoccupied Molecular Orbital; region of electron acceptance. malayajournal.org |

| Energy Gap (ΔE) | 4.0106 | Energy difference (LUMO - HOMO); indicates chemical stability. malayajournal.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution across a molecule and predicting its reactive sites. researchgate.netchemrxiv.org An MEP map displays the electrostatic potential on the surface of the molecule using a color spectrum. Different colors represent different potential values, typically with red indicating electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue indicating electron-poor regions (positive potential), which are favorable for nucleophilic attack. researchgate.net Green and yellow areas represent intermediate or near-neutral potential. researchgate.net For a molecule like 4-chloro-N-phenylpyridine-3-sulfonamide, the MEP map would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine (B92270) ring, identifying them as key sites for intermolecular interactions. researchgate.net

Table 3: Interpretation of Molecular Electrostatic Potential (MEP) Map Colors

| Color | Electrostatic Potential | Interpretation |

|---|---|---|

| Red | Most Negative | Electron-rich region, site for electrophilic attack. researchgate.netresearchgate.net |

| Yellow | Slightly Negative | Region with some electron density. researchgate.net |

| Green | Neutral | Region with balanced charge. researchgate.net |

| Blue | Positive | Electron-deficient region, site for nucleophilic attack. researchgate.net |

Table 4: Example of NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(N) | π(C=O) | 39.49 | Lone pair to antibonding pi-orbital delocalization. materialsciencejournal.org |

| n(Cl) | π(C-C) | 12.05 | Lone pair to antibonding pi-orbital delocalization. materialsciencejournal.org |

| σ(C-H) | σ*(C-H) | 2.59 | Sigma bond to antibonding sigma-orbital hyperconjugation. wisc.edu |

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational simulation that predicts the preferred orientation and binding mode of a ligand (small molecule) when it interacts with a biological receptor, such as a protein or enzyme. nih.gov This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking simulations can predict how this compound binds to the active site of a biological target. The sulfonamide group is a well-known pharmacophore that targets enzymes like cyclooxygenase (COX) and carbonic anhydrase. nih.govresearchgate.net Docking studies analyze the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the ligand-receptor interaction. The results reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and key amino acid residues in the receptor's active site. nih.gov For instance, the sulfonamide group can act as a hydrogen bond donor and acceptor, while the phenyl and chloro-pyridine rings can engage in hydrophobic and π-stacking interactions, anchoring the molecule within the binding pocket. nih.gov These predictions provide a rational basis for designing more potent and selective inhibitors.

Table 5: Key Aspects of Molecular Docking Analysis

| Aspect | Description | Example/Significance |

|---|---|---|

| Biological Target | The enzyme or protein receptor the ligand is predicted to bind to. | COX-2, Carbonic Anhydrase, Protein Kinases. nih.govresearchgate.net |

| Binding Affinity (Docking Score) | A score that estimates the binding strength between the ligand and the receptor. Lower scores often indicate stronger binding. | Predicts the potential inhibitory activity of the compound. nih.gov |

| Binding Mode | The specific orientation and conformation of the ligand within the receptor's active site. | Visualizes how the molecule fits and interacts with the target. |

| Key Interactions | Specific non-covalent bonds formed between the ligand and amino acid residues. | Hydrogen bonds, hydrophobic interactions, π-π stacking. nih.govnih.gov |

Identification of Critical Amino Acid Residues for Ligand Recognition

Molecular docking and X-ray crystallography studies on sulfonamide inhibitors binding to carbonic anhydrases have revealed a highly conserved binding mode. acs.orgcnr.it The primary and most critical interaction involves the deprotonated sulfonamide group (SO₂NH⁻), which coordinates directly to the catalytic Zn²⁺ ion located deep within the active site cavity. This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is fundamental to the enzyme's catalytic activity. mdpi.com

The pyridine and phenyl rings of this compound are positioned to form numerous non-covalent interactions with amino acid residues that line the active site, further stabilizing the enzyme-inhibitor complex. These interactions are a combination of hydrogen bonds and van der Waals or hydrophobic contacts. nih.gov While specific crystallographic data for this exact compound may be part of larger proprietary studies, the binding of structurally similar sulfonamides allows for a highly accurate prediction of its recognition. Key amino acid residues within the human carbonic anhydrase II (hCA II) active site, a representative isoform, are critical for this recognition. nih.gov

The key interactions typically involve a "gatekeeping" residue, Threonine 199 (Thr199), which forms a hydrogen bond with the sulfonamide nitrogen. The active site is divided into hydrophobic and hydrophilic halves, and the inhibitor orients itself to maximize favorable contacts. acs.org The phenyl ring often engages with hydrophobic residues, while the pyridine ring can interact with other polar or non-polar residues.

Table 1: Critical Amino Acid Residues in hCA II and Their Predicted Interactions with this compound

| Residue | Interaction Type | Interacting Moiety of Ligand |

|---|---|---|

| Zn²⁺ | Coordination Bond | Sulfonamide Anion (SO₂NH⁻) |

| His94, His96, His119 | Ligand to Zinc | Sulfonamide Anion (SO₂NH⁻) |

| Gln92 | Hydrogen Bond | Sulfonamide Oxygen |

| Thr199 | Hydrogen Bond | Sulfonamide Nitrogen |

| Val121, Leu198, Val143, Leu204 | van der Waals / Hydrophobic | Phenyl & Pyridine Rings |

| Pro202 | van der Waals / Hydrophobic | Phenyl & Pyridine Rings |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development

QSAR studies are essential for understanding the relationship between the chemical structure of a series of compounds and their biological activity. tsijournals.com For sulfonamide-based carbonic anhydrase inhibitors, QSAR models provide a quantitative framework to predict inhibitory potency and guide the design of new, more effective derivatives. researchgate.net

Predictive QSAR models for sulfonamide inhibitors are typically developed using statistical methods such as Multiple Linear Regression (MLR) or more advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netscite.ai These models are built from a "training set" of compounds with known inhibitory activities (e.g., Kᵢ or IC₅₀ values) and are validated using a "test set" of compounds to ensure their predictive power.

For a series of sulfonamide inhibitors, a typical MLR model takes the form:

log(1/Kᵢ) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

The statistical quality of the model is assessed by parameters such as the coefficient of determination (r²) and the cross-validated coefficient (q²). For robust QSAR models of CA inhibitors, r² values are often greater than 0.8, indicating a strong correlation. tsijournals.com

Table 2: Representative Statistical Parameters for a 2D-QSAR Model of Sulfonamide Inhibitors

| Parameter | Description | Typical Value |

|---|---|---|

| n | Number of compounds in the training set | > 30 |

| r² | Coefficient of determination | > 0.80 |

| q² | Cross-validated correlation coefficient | > 0.60 |

| F-test | Statistical significance of the model | High (> 50) |

| SEE | Standard Error of Estimate | Low (< 0.30) |

Note: This table represents typical values found in QSAR studies of sulfonamide inhibitors and is for illustrative purposes.

The predictive power of a QSAR model comes from the correlation between specific, calculated molecular properties (descriptors) and the observed biological activity. tsijournals.com For sulfonamide inhibitors like this compound, descriptors can be classified into several categories:

Electronic Descriptors: These describe the electron distribution in the molecule. For sulfonamides, the acidity of the sulfonamide proton is critical for binding to the Zn²⁺ ion. The electron-withdrawing nature of the pyridine ring in this compound increases this acidity compared to a simple benzenesulfonamide (B165840). mdpi.com Descriptors like LUMO (Lowest Unoccupied Molecular Orbital) energy and atomic charges are often significant. tsijournals.com

Steric/Topological Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molar refractivity, and various topological indices (e.g., Kier & Hall indices) often correlate with how well the inhibitor fits into the enzyme's active site.

Thermodynamic Descriptors: Properties like the heat of formation can be important predictors, as they relate to the stability of the compound. tsijournals.com

Hydrophobic Descriptors: The logP value, representing the lipophilicity of the compound, is crucial as hydrophobic interactions play a major role in stabilizing the enzyme-inhibitor complex. acs.orgnih.gov

A QSAR study might reveal, for example, that higher inhibitory potency is correlated with a lower LUMO energy, an optimal range of hydrophobicity, and the presence of specific substituents that can form additional hydrogen bonds.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Interactions

While static docking provides a snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov These simulations are crucial for understanding the conformational flexibility of the inhibitor, the stability of its interactions, and the subtle structural rearrangements in the protein upon binding. cnr.it

MD simulations of sulfonamides bound to carbonic anhydrase typically show that the core interactions—the coordination to the zinc ion and the hydrogen bond to Thr199—are highly stable and maintained throughout the simulation. acs.org However, the terminal parts of the inhibitor, such as the phenyl group in this compound, can exhibit greater flexibility. This conformational sampling allows the inhibitor to optimize its van der Waals contacts within the hydrophobic pocket of the active site.

Analysis of MD trajectories can include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein or ligand are more flexible. Studies have shown that specific regions near the active site can show changes in fluctuation upon ligand binding. nih.gov

Hydrogen Bond Analysis: To determine the occupancy and lifetime of specific hydrogen bonds, confirming the importance of interactions like the one with Gln92. nih.gov

These simulations provide a more complete and realistic picture of molecular recognition, complementing the insights gained from static modeling and QSAR. acs.org

Exploration of Biological Activities and Underlying Molecular Mechanisms of 4 Chloro N Phenylpyridine 3 Sulfonamide Analogs

Enzyme Inhibition as a Primary Mode of Action

Enzyme inhibition is a cornerstone of modern pharmacology, and sulfonamide-based compounds have a long history as effective enzyme inhibitors. The analogs of 4-chloro-N-phenylpyridine-3-sulfonamide are no exception, demonstrating inhibitory activity against several critical enzyme systems in both pathogenic microorganisms and human cells.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Various isoforms are expressed in human tissues, playing roles in physiological processes ranging from pH regulation to fluid secretion. Certain isoforms, particularly hCA II, IX, and XII, are also associated with pathological conditions like glaucoma and cancer, making them important therapeutic targets.

Sulfonamide derivatives have been extensively studied as inhibitors of human carbonic anhydrase (hCA) isoforms. Research has shown that specific structural modifications on the sulfonamide scaffold can lead to potent and selective inhibition of these enzymes. For instance, studies on related sulfonamide series, such as those incorporating pyrazole (B372694) and pyridazinecarboxamide moieties, have demonstrated that it is possible to achieve isoform-selective inhibition against the cytosolic hCA I and II, as well as the transmembrane, tumor-associated hCA IX and XII. nih.gov The selectivity is often dictated by the chemical nature of the substituents on the core structure. For example, the presence of specific phenyl-substituted pyridazine-4(1H)-one moieties can be beneficial for hCA I inhibitory activity, while other substitutions might favor inhibition of hCA II or the tumor-related isoforms hCA IX and XII. nih.gov Metal complexes of sulfonamides have also been shown to be powerful inhibitors against CA isozymes I, II, and IV. acs.org

Table 1: Selectivity of Sulfonamide Analogs Against hCA Isoforms This table is a representative example based on findings for various sulfonamide classes.

| Compound Class | Target Isoform | General Activity Profile | Key Structural Feature for Activity |

|---|---|---|---|

| Phenyl-substituted Pyridazine-4(1H)-ones | hCA I | Potent Inhibition | [(4-sulfamoylphenyl)amino]carbonyl at position 3 |

| [4-(aminosulfonyl)phenyl]ethyl-1H-pyrazole carboxamides | hCA I | Potent Inhibition | 2-OH and 3,5 dimethyl substitution on phenyl ring |

| N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides | hCA II | Potent Inhibition | 3-methylphenyl substituent |

| [4-(aminosulfonyl) phenyl] 3-substituted phenyl-1H-pyrazole-5-carboxamides | hCA IX | High Activity | 2-hydroxy-4,5-dimethylphenyl substitution |

The folate synthesis pathway is essential for the survival of many bacteria, protozoa, and fungi, as they cannot acquire folate from their environment and must synthesize it de novo. nih.govnih.gov This pathway is absent in humans, who obtain folate through their diet, making its enzymes highly attractive targets for antimicrobial agents. nih.govnih.govsonar.ch One of the key enzymes in this pathway is dihydropteroate (B1496061) synthase (DHPS). nih.gov

Sulfonamides, including analogs of this compound, function as competitive inhibitors of DHPS. nih.govsonar.ch Their chemical structure closely mimics that of the natural substrate, para-aminobenzoic acid (PABA). nih.govnih.gov By binding to the active site of DHPS, these sulfonamide analogs prevent the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). mdpi.comunivie.ac.at This action blocks the production of 7,8-dihydropteroate, a crucial precursor to dihydrofolate (DHF) and ultimately tetrahydrofolate (THF). mdpi.comethz.ch THF is a vital cofactor in the synthesis of nucleic acids (DNA and RNA) and certain amino acids. sonar.chnih.gov By halting folate production, sulfonamides exhibit a bacteriostatic effect, meaning they inhibit bacterial growth and division rather than directly killing the cells. sonar.ch

Some research has focused on developing dual inhibitors that target both DHPS and another key enzyme in the pathway, dihydrofolate reductase (DHFR), to increase therapeutic efficacy and overcome resistance. nih.gov

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is another essential metabolic route found in most bacteria, plants, and apicomplexan parasites (like the malaria parasite Plasmodium falciparum), but not in humans. nih.gov This pathway is responsible for the biosynthesis of isoprenoids, a vast class of molecules required for critical functions, including cell wall synthesis and respiratory electron transport. nih.gov The absence of the MEP pathway in humans makes its enzymes prime targets for the development of novel anti-infective agents. nih.govethz.ch

One of the key enzymes in this pathway is 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase, commonly known as IspF. nih.gov This enzyme catalyzes the formation of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP). Notably, certain aryl bis-sulfonamides have been identified as inhibitors of IspF. These compounds were discovered to inhibit IspF from both the plant Arabidopsis thaliana (AtIspF) and the parasite Plasmodium falciparum (PfIspF), with inhibitory concentrations (IC₅₀) in the micromolar range. The ortho-bis-sulfonamide structure was found to be crucial for this inhibitory activity. This indicates that sulfonamide-based scaffolds can effectively target the MEP pathway, representing a promising avenue for developing new classes of herbicides and anti-infective drugs.

Anti-Proliferative and Anticancer Mechanisms

Beyond their antimicrobial properties, sulfonamide derivatives have demonstrated significant potential as anticancer agents. Their ability to inhibit cell proliferation is often linked to the induction of cell cycle arrest and apoptosis, two fundamental processes that regulate cell growth and death.

The cell cycle is a tightly regulated series of events that leads to cell division and duplication. A loss of this control is a hallmark of cancer. Certain sulfonamide-based anticancer agents, such as E7070, have been shown to exert their antitumor effects by disrupting the cell cycle at multiple points.

Flow cytometric analyses have revealed that treatment with such compounds can lead to an increase in the population of cancer cells in the G0/G1 and G2/M phases of the cell cycle, coupled with a decrease in the S phase population. This indicates that the compound blocks the cell's progression through both the G1/S and G2/M checkpoints. The molecular mechanism behind this arrest involves several key changes:

Inhibition of pRb phosphorylation: Prevents the cell from passing the G1 restriction point.

Downregulation of cyclins and CDKs: A decrease in the expression of proteins like cyclin A, cyclin B1, CDK2, and CDC2 disrupts the machinery that drives the cell cycle forward.

Induction of tumor suppressor proteins: An increase in p53 and the CDK inhibitor p21 can halt cell cycle progression in response to cellular stress.

Similarly, other novel synthetic sulfonamide chalcones have been found to induce cell cycle arrest in the G2/M phase in colorectal cancer cells.

Table 2: Effect of Sulfonamide Analogs on Cell Cycle Regulatory Proteins Based on findings for the sulfonamide agent E7070 in A549 human lung cancer cells.

| Regulatory Protein | Effect of Sulfonamide Treatment | Consequence for Cell Cycle |

|---|---|---|

| Phosphorylated pRb | Inhibited/Decreased | Arrest at G1/S transition |

| Cyclin A & Cyclin B1 | Decreased Expression | Arrest at S and G2/M phases |

| CDK2 & CDC2 | Decreased Expression | Inhibition of G1/S and G2/M progression |

| p53 & p21 | Increased Expression (Induction) | Activation of cell cycle checkpoints |

Apoptosis is a form of programmed cell death that is essential for removing damaged or unwanted cells. Many cancer therapies aim to trigger apoptosis in tumor cells. Sulfonamide derivatives have been shown to induce cell death through apoptotic pathways. The activation of apoptosis can be concentration-dependent and may involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Studies on pyridine-sulfonamide hybrids have shown that these compounds can induce apoptosis in renal cancer cells. nih.gov The mechanisms involved include the modulation of key apoptosis-regulating proteins:

Upregulation of pro-apoptotic proteins: Increased expression of Bax and the tumor suppressor p53 promotes the apoptotic cascade. nih.gov

Downregulation of anti-apoptotic proteins: Reduced levels of Bcl-2, a protein that protects cells from apoptosis, make the cells more susceptible to death signals. nih.gov

Activation of caspases: Increased expression of executioner caspases, such as caspase-3, leads to the final dismantling of the cell. nih.gov

Furthermore, some sulfonamide chalcones have been observed to cause cell death associated with the activation and cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis. These findings highlight the multifaceted approach by which sulfonamide analogs can target and eliminate cancer cells.

Structure Activity Relationship Sar Studies and Rational Design Principles for Optimized Pyridine Sulfonamides

Influence of Pyridine (B92270) Substitution Patterns on Biological Efficacy

The substitution pattern on the pyridine ring is a critical determinant of the biological efficacy of pyridine sulfonamides. The pyridine ring's nitrogen atom improves water solubility and its ability to form hydrogen bonds, which can significantly influence a compound's pharmacokinetic profile. nih.gov The position and nature of substituents can drastically alter the molecule's interaction with its biological target.

For instance, in a series of pyridine-based N-sulfonamides designed for antiviral activity, the substituents at the C4 and C5 positions of the pyridine ring played a pivotal role. acs.org Compounds featuring an ethoxycarbonyl group at the C5 position demonstrated significant activity against Herpes Simplex Virus-1 (HSV-1) and Coxsackievirus B4 (CBV4). acs.org In contrast, replacing this ethoxycarbonyl group with a cyano group resulted in compounds with diminished or no activity against the same viruses. acs.org Furthermore, the presence of a benzothiazole (B30560) ring at C5 and an alkylthio group at C4 also led to lower antiviral activity compared to the ethoxycarbonyl-substituted counterparts. acs.org

Another study highlighted that in a series of nicotinonitrile-based derivatives, specific substitutions led to remarkable cytotoxicity against cancer cell lines. researchgate.net This underscores that the electronic and steric properties of the substituents on the pyridine scaffold are fundamental to their pharmacological output. The position of the sulfonamide group on the pyridine ring also matters; for example, N-pyridin-3-yl-benzenesulfonamide has been synthesized and shown to possess antimicrobial properties. researchgate.net

The data below illustrates the impact of pyridine ring substitutions on antiviral activity.

Table 1: Influence of Pyridine Ring Substituents on Antiviral Activity

| Compound ID | Pyridine C4-Substituent | Pyridine C5-Substituent | Antiviral Activity (HSV-1 & CBV4) |

|---|---|---|---|

| 15a, 15b | Amino | Cyano | Low to no activity. acs.org |

| 15c, 15d | Amino | Ethoxycarbonyl | Significant activity. acs.org |

| 8a-d | Alkylthio | Benzothiazole | Lower activity than 15c, 15d. acs.org |

Contribution of Phenyl Ring Substituents to Potency and Selectivity

Substituents on the N-phenyl ring of the sulfonamide moiety significantly modulate the compound's potency and selectivity. The phenyl group itself is generally considered an inductively withdrawing group and a resonance donating group, properties that are altered by further substitution. wikipedia.org These alterations can affect how the molecule fits into and interacts with the active site of a target protein.

The role of halogenation is particularly noteworthy. In the development of anti-influenza hemagglutinin inhibitors based on a benzenesulfonamide (B165840) scaffold, chloro substitution on the phenyl ring resulted in reduced clearance and improved in vivo stability. nih.gov Specifically, aniline (B41778) analogues with a 3-Cl or 3-CF₃ (an electron-withdrawing group) substitution demonstrated markedly better antiviral potencies. nih.gov The addition of fluorine or chlorine to the phenyl ring of a parent compound led to a 3- to 5-fold increase in inhibitory potency, whereas methyl or methoxyl (electron-donating) groups generally reduced activity. nih.gov

The electronic nature of the substituent is key. Electron-withdrawing groups can decrease the conformational energy of the aryl group, while electron-donating groups can increase it. science.gov This can influence the orientation of the phenyl ring within a binding pocket. Studies on 2,6-diarylbenzenesulfonamides have shown that electron-donating groups on the flanking aromatic rings lead to stronger polar–π interactions with the sulfonamide NH group, resulting in weaker acids. vu.nl Conversely, electron-withdrawing groups result in weaker polar–π interactions and stronger acids. vu.nl This modulation of acidity and interaction strength can be critical for target binding.

Table 2: Effect of Phenyl Ring Substituents on Antiviral Potency (Aniline Analogues)

| Compound ID | Phenyl Ring Substituent | Relative Potency (EC₅₀) |

|---|---|---|

| 17 | 3-Cl | 57 nM. nih.gov |

| 20 | 3-CF₃ | 42 nM. nih.gov |

| Parent (28) | Unsubstituted | 3-5 fold less potent than F/Cl substituted analogues. nih.gov |

| Analogues | Methyl, Methoxyl, CF₃ (additional) | Generally reduced activity. nih.gov |

Role of the Sulfonamide Linkage in Molecular Recognition

The sulfonamide linkage (-SO₂NH-) is not merely a passive connector; it plays an active and crucial role in molecular recognition. This group is a potent hydrogen bond donor (via the N-H) and acceptor (via the sulfonyl oxygens), enabling it to form strong and directional interactions with protein residues. vu.nlnih.gov

In many enzyme-inhibitor complexes, the sulfonamide moiety acts as a zinc-binding group, a well-characterized interaction in carbonic anhydrase inhibitors. nih.govacs.org The geometry of the sulfonamide group is distorted tetrahedral, and its orientation is critical for establishing effective binding. researchgate.net For example, in certain receptor structures, the sulfonamide N-H protons donate hydrogen bonds that are essential for forming dimeric structures or binding to guest molecules. nih.gov The inability of a binding pocket to accommodate the sulfonamide moiety can lead to a complete loss of inhibitory activity. acs.org

Furthermore, the sulfonamide linkage can participate in non-covalent interactions with aromatic rings, known as NH–π interactions. vu.nl The strength of these interactions can be tuned by the electronic properties of the aromatic ring, demonstrating the linker's role in the subtle optimization of binding affinity. vu.nl The steric bulk around the sulfonamide can also be a deciding factor; for instance, replacing a sulfonamide with a bulkier sulfonimide can prevent the formation of key intermolecular hydrogen bonds. nih.gov

Comparative Analysis with Structurally Related Sulfonamide Classes

To understand the unique contribution of the pyridine ring, it is useful to compare pyridine sulfonamides with other classes, such as benzenesulfonamides and pyrazine (B50134) sulfonamides.

Benzenesulfonamides: This is the most classic class of sulfonamides. Many clinically used drugs, such as the antibiotic sulfadiazine, are benzenesulfonamide derivatives. tandfonline.com When comparing pyridine sulfonamides to their benzene (B151609) counterparts, a key difference is the introduction of a nitrogen atom in the aromatic ring. This increases polarity and provides an additional hydrogen bond acceptor site, which can alter solubility and binding interactions. nih.gov In a study of anti-influenza agents, replacing a more lipophilic scaffold with a phenyl or pyridine ring was explored to increase potency and metabolic stability. nih.gov While aniline (benzenesulfonamide) analogues showed excellent potency, the aminopyridine analogues also demonstrated high potency, indicating the pyridine ring is a very effective scaffold. nih.gov

Pyrazine Sulfonamides: Pyrazine, like pyridine, is a nitrogen-containing heterocycle. However, it contains two nitrogen atoms in a 1,4-arrangement. This further increases the polar surface area and hydrogen bonding potential compared to pyridine. The electronic properties are also distinct, which can lead to different binding affinities and selectivities. While direct comparisons in the context of 4-chloro-N-phenylpyridine-3-sulfonamide are scarce, the principles of altering heterocycles to modulate activity are well-established in medicinal chemistry. The choice between a pyridine, pyrazine, or benzene core allows for fine-tuning of the molecule's properties to match the target's binding site characteristics. For example, pyrazolo[4,3-c]pyridine sulfonamides have been investigated as carbonic anhydrase inhibitors, showing that fused heterocyclic systems built upon the pyridine core can yield highly active compounds. mdpi.com

Design Principles for Enhanced Target Specificity and Efficacy

Based on the structure-activity relationship data, several key principles emerge for the rational design of optimized pyridine sulfonamides:

Optimize Pyridine Ring Substitution: The substituents on the pyridine ring should be carefully selected to maximize desired biological effects. As seen with antiviral agents, small changes, such as replacing a cyano group with an ethoxycarbonyl group, can lead to a dramatic increase in efficacy. acs.org The position of the substituent is equally critical.

Leverage Phenyl Ring Electronics: The potency and pharmacokinetic properties can be fine-tuned by decorating the N-phenyl ring with appropriate substituents. Electron-withdrawing groups, particularly halogens like chlorine and fluorine at the meta-position, have been shown to enhance potency. nih.gov This strategy can be used to improve binding affinity and metabolic stability.

Exploit the Sulfonamide Linker: The sulfonamide group should be positioned to maximize interactions with the target, whether through zinc chelation, hydrogen bonding, or NH–π interactions. nih.govnih.gov Protecting the sulfonamide N-H or introducing excessive steric bulk nearby should be avoided unless a specific interaction is being disrupted to enhance selectivity.

Scaffold Hopping for Selectivity: If the target specificity of a pyridine sulfonamide is insufficient, replacing the pyridine ring with a different heteroaromatic system (like pyrazine) or a classic benzenoid ring can be a valid strategy. This "scaffold hopping" can alter the presentation of key interacting groups, potentially leading to improved binding at the intended target and reduced affinity for off-targets. nih.gov

Advanced Methodologies in Pyridine Sulfonamide Research

High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their biological or biochemical activity. mdpi.comnih.gov This automated process allows researchers to identify "hits"—compounds that exhibit a desired biological effect—which can then be optimized through further chemical modification.

In the context of pyridine (B92270) sulfonamides, HS methodologies are employed to uncover novel biological activities beyond their established roles. acs.org These screens can be broadly categorized into two approaches: whole-cell-based assays and target-based assays. mdpi.com

Target-Based Assays: These screens are more focused and measure the interaction of a compound with a specific, purified biological target, such as an enzyme or receptor. For example, to identify inhibitors of the Werner syndrome protein (WRN), a DNA helicase, a multiplexed HTS assay was developed to monitor its exonuclease, ATPase, and helicase activities simultaneously. nih.gov This approach led to the discovery of 2-sulfonyl/sulfonamide pyrimidine (B1678525) derivatives as potent inhibitors. nih.gov While no specific HTS data for 4-chloro-N-phenylpyridine-3-sulfonamide is publicly available, its structural similarity to other biologically active sulfonamides suggests it would be a candidate for screening against a variety of targets.

The following table summarizes HTS assays that have been used to identify novel biological activities of sulfonamide derivatives, which could be hypothetically applied to this compound.

| Assay Type | Target/Organism | Potential Biological Activity | Reference |

| Whole-Cell Assay | Pseudomonas aeruginosa infected Drosophila melanogaster | Antipathogenic | nih.gov |

| Whole-Cell Assay | Human cancer cell lines (e.g., NCI-60) | Anticancer | nih.gov |

| Target-Based Assay | Werner syndrome protein (WRN) helicase | Cancer therapy (MSI-H cancers) | nih.gov |

| Target-Based Assay | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Anti-angiogenic/Anticancer | nih.gov |

| Target-Based Assay | Carbonic Anhydrase Isoforms | Various (e.g., anti-glaucoma, anticancer) | nih.gov |

Target Identification and Validation Techniques

Once a "hit" compound is identified through phenotypic screening, the next critical step is to determine its molecular target(s) within the cell. This process, known as target identification or target deconvolution, is often challenging but essential for understanding the mechanism of action and for rational drug development. drughunter.com Several powerful techniques are employed for this purpose. drughunter.com

Chemical Proteomics and Affinity-Based Methods: These methods utilize a modified version of the bioactive compound (a "chemical probe") to "fish out" its binding partners from a complex mixture of proteins, such as a cell lysate. drughunter.com The probe is typically designed with a reactive group for covalent attachment to its target or a tag (like biotin) for purification. For example, a ligand can be modified with an alkyne or azide (B81097) group, allowing it to be linked to a purification tag via "click chemistry" after binding to its target protein. drughunter.com The captured proteins are then identified using mass spectrometry.

Computational Approaches: In silico methods, such as network pharmacology and molecular docking, are increasingly used to predict potential protein targets for a given compound. mdpi.com By comparing the structure of the compound to libraries of known ligands and protein binding sites, these methods can generate a list of probable targets. For instance, a network pharmacology approach was used to identify potential targets of a synthetic tetrahydroisoquinoline derivative in non-small-cell lung cancer, which were then validated experimentally. mdpi.com

Genetic Approaches: Techniques such as resistance screening involve generating and selecting for mutant cells or organisms that are resistant to the effects of the compound. Sequencing the genomes of these resistant variants can reveal mutations in the gene encoding the drug's target or in genes within the same signaling pathway. drughunter.com

The validation of a potential target is the final step, confirming that the interaction between the compound and the identified target is responsible for the observed biological effect. This can be achieved through various means, including in vitro assays with the purified protein, genetic knockdown or knockout of the target gene, or by observing a correlation between the compound's binding affinity and its cellular potency across a series of analogs. mdpi.com

Application of "Click Chemistry" in Derivatization and Bioconjugation

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, making them exceptionally well-suited for biological and medicinal chemistry applications. youtube.comnih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring to link two molecules together. nih.gov

In the context of pyridine sulfonamide research, click chemistry offers a powerful tool for:

Derivatization: Starting from a core pyridine sulfonamide scaffold, such as one conceptually related to this compound, click chemistry allows for the rapid synthesis of a large and diverse library of derivatives. nih.gov By introducing an azide or alkyne handle onto the core structure, a wide variety of "clickable" fragments can be appended, enabling systematic exploration of the structure-activity relationship (SAR). This modular approach was used to synthesize a series of benzenesulfonamide (B165840) derivatives bearing a triazole ring, which were then evaluated as carbonic anhydrase inhibitors. nih.gov

Bioconjugation: Bioconjugation is the process of linking a molecule to a biomolecule, such as a protein, antibody, or nucleic acid. youtube.com Click chemistry is ideal for this purpose due to its bioorthogonality, meaning the reaction proceeds efficiently in a complex biological environment without interfering with native biochemical processes. nih.gov A pyridine sulfonamide-based drug, for instance, could be functionalized with an alkyne and "clicked" onto an azide-modified antibody for targeted delivery to cancer cells. This strategy enhances the therapeutic index by concentrating the drug at the site of action and minimizing systemic exposure. Furthermore, click chemistry is used to attach fluorescent dyes or other reporter tags to bioactive molecules, enabling their use in cellular imaging and diagnostic applications. researchgate.net

The versatility of click chemistry has made it an indispensable tool in modern drug discovery, facilitating the synthesis of complex molecules and the development of sophisticated therapeutic and diagnostic agents. nih.govmdpi.com

Future Research Directions and Translational Perspectives for 4 Chloro N Phenylpyridine 3 Sulfonamide Research

Development of Next-Generation Analogues with Improved Pharmacological Profiles

A primary avenue for future research lies in the rational design and synthesis of next-generation analogues of 4-chloro-N-phenylpyridine-3-sulfonamide. The goal is to systematically modify its core structure to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the pyridine (B92270) ring, the phenyl group, and the sulfonamide linker.

Research into other phenyl sulfonamide derivatives has demonstrated that structural modifications can significantly modulate biological activity, such as anti-inflammatory effects. mdpi.com For instance, the synthesis of novel series of sulfonamide derivatives has yielded compounds with promising cytotoxic activity against cancer cell lines. nih.gov By applying similar principles, researchers can create a library of analogues of this compound. Key modifications could include the introduction of various substituents on the phenyl and pyridine rings or alteration of the N-phenyl group.

The table below outlines potential structural modifications and their hypothetical impact on pharmacological profiles, based on established medicinal chemistry principles.

| Structural Modification Site | Potential Substituents | Hypothesized Pharmacological Improvement |

| Phenyl Ring | Electron-donating groups (e.g., -OCH₃, -CH₃), Electron-withdrawing groups (e.g., -CF₃, -NO₂) | Modulation of binding affinity, metabolic stability, and lipophilicity. |

| Pyridine Ring | Halogens (F, Br, I), Alkyl groups, Amino groups | Alteration of electronic properties and potential for new interactions with biological targets. |

| Sulfonamide Nitrogen | Alkylation, Acylation | Enhancement of cell permeability and modification of the hydrogen-bonding profile. |

| Scaffold Hopping | Replacement of the pyridine ring with other heterocycles (e.g., pyrimidine (B1678525), triazole) | Discovery of novel intellectual property with potentially different target engagement. mdpi.com |

Systematic screening of these new analogues against a panel of biological targets will be crucial to identify compounds with superior efficacy and safety profiles, paving the way for preclinical development.

Exploration of Multi-Target Directed Ligands

Complex multifactorial diseases such as cancer and neurodegenerative disorders often respond poorly to therapies that act on a single target. mdpi.comnih.gov This has led to the emergence of the multi-target-directed ligand (MTDL) strategy, which aims to design single molecules capable of modulating multiple biological targets simultaneously. mdpi.comnih.govnih.gov This approach can offer improved therapeutic efficacy and a lower risk of drug-drug interactions compared to combination therapies. mdpi.comnih.gov

The this compound scaffold is a promising starting point for the design of MTDLs. Future research should focus on integrating this core structure with other known pharmacophores to create hybrid molecules. For example, by combining the sulfonamide scaffold with a fragment known to inhibit an enzyme like acetylcholinesterase, it might be possible to create a novel MTDL for Alzheimer's disease. nih.govfrontiersin.org Similarly, incorporating moieties with known anti-proliferative effects could yield MTDLs for cancer therapy. nih.gov

The design process for MTDLs involves linking or fusing pharmacophoric units. The table below presents a conceptual framework for developing MTDLs from this compound.

| Disease Area | Primary Target for Sulfonamide Scaffold | Secondary Pharmacophore to Incorporate | Secondary Target | Potential Therapeutic Benefit |

| Alzheimer's Disease | Carbonic Anhydrase / Other novel targets | Donepezil-like fragment (e.g., benzylpiperidine) frontiersin.org | Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) frontiersin.org | Symptomatic relief and potential disease modification. |

| Cancer | Carbonic Anhydrase IX nih.gov | Cyanoacetyl hydrazone moiety nih.gov | Tyrosine Kinases / Other signaling proteins | Inhibition of tumor growth and angiogenesis. |

| Inflammation | Pro-inflammatory cytokine production (e.g., TNF-α) mdpi.com | Phthalimide group mdpi.com | TNF-α modulation | Enhanced anti-inflammatory and immunomodulatory effects. |

The successful development of such MTDLs will require a deep understanding of the pathophysiology of the target disease and sophisticated molecular modeling to ensure that the hybrid molecule retains affinity for all intended targets. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The vastness of chemical space, estimated to contain over 10⁶⁰ molecules, makes traditional drug discovery a time-consuming and expensive endeavor. nih.gov Artificial intelligence (AI) and machine learning (ML) are revolutionizing this process by enabling rapid analysis of massive datasets to predict molecular properties, identify novel candidates, and optimize lead compounds. nih.govajprd.com

Furthermore, generative AI models can design entirely new molecules de novo. nih.gov By providing the model with a desired therapeutic profile, it can generate novel structures based on the this compound scaffold that are optimized for specific targets.

| AI/ML Application | Specific Technique | Objective in Relation to this compound |

| Virtual Screening | Molecular Docking, SVM, Random Forest nih.govmdpi.com | To screen large virtual libraries of analogues for high binding affinity to a specific target. |

| Property Prediction | Deep Neural Networks (DNNs), Quantitative Structure-Activity Relationship (QSAR) models nih.govpharma-iq.com | To predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of new designs. |

| De Novo Drug Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) nih.govnih.gov | To generate novel molecular structures with optimized properties based on the core scaffold. |

| Target Identification | Network analysis, Literature mining | To identify novel potential biological targets for this compound and its analogues. |

The integration of these computational approaches represents a paradigm shift, moving from serendipitous discovery to goal-oriented design, thereby accelerating the journey from a chemical scaffold to a potential drug candidate. ajprd.com

Investigating Synergistic Effects with Established Agents

A further promising research direction is the investigation of potential synergistic effects when this compound or its optimized analogues are co-administered with established therapeutic agents. Combination therapy is a standard of care in many diseases, particularly cancer, where it can enhance efficacy, overcome drug resistance, and allow for lower doses of individual drugs.

Research into other novel sulfonamides has demonstrated their potential as radiosensitizing agents, increasing the cell-killing effect of gamma radiation in cancer treatment. nih.gov This suggests that this compound derivatives could be evaluated for their ability to sensitize tumor cells to radiotherapy or chemotherapy.

Future studies should systematically screen combinations of this compound analogues with a range of existing drugs. In vitro cell-based assays can be used to identify synergistic, additive, or antagonistic interactions. Promising combinations can then be advanced to in vivo models to confirm the enhanced therapeutic effect and to assess the safety profile of the combination. This strategy could fast-track the clinical application of this chemical series by improving the efficacy of already-approved treatments.

Q & A

Basic Research Questions

Q. How can the crystal structure of 4-chloro-N-phenylpyridine-3-sulfonamide be experimentally validated?

- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard for structural determination. For analogous sulfonamide-pyridine derivatives, XRD analysis confirmed bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) critical for understanding molecular packing and stability .

- Key Parameters : Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Refinement using software like SHELXL ensures accuracy in atomic displacement parameters .

Q. What synthetic routes are effective for preparing this compound?

- Methodology :

- Step 1 : Chlorination of pyridine derivatives using POCl₃ or SOCl₂ to introduce the chloro group at the 4-position .

- Step 2 : Sulfonylation via reaction with benzenesulfonyl chloride in a basic medium (e.g., pyridine or triethylamine) to form the sulfonamide bond .

- Optimization : Monitor reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .

Q. How can antimicrobial activity be systematically assessed for this compound?

- Methodology :

- Assay Design : Use standardized protocols (e.g., CLSI guidelines) with bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans).

- Dose-Response : Determine minimum inhibitory concentration (MIC) using microdilution plates.

- Controls : Include sulfamethoxazole as a positive control and DMSO as a solvent control .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the sulfonamide group in catalytic applications?

- Methodology :

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Experimental Validation : Compare reaction rates in cross-coupling reactions (e.g., Suzuki-Miyaura) with substituted aryl boronic acids to assess steric hindrance .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Methodology :

- Meta-Analysis : Use statistical tools (e.g., R or Python) to aggregate data from multiple studies, adjusting for variables like solvent polarity, assay temperature, and cell line variability .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., chloro vs. fluoro) with bioactivity using multivariate regression .

Q. How can reaction conditions be optimized for large-scale synthesis while minimizing byproducts?

- Methodology :

- Design of Experiments (DoE) : Apply factorial design (e.g., 2³ factorial matrix) to test variables: temperature (60–100°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. THF) .

- Byproduct Analysis : Use GC-MS or LC-MS to identify impurities. Kinetic studies (e.g., Eyring plots) model activation barriers for side reactions .

Q. What role does the chloro substituent play in stabilizing the sulfonamide moiety under acidic conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.